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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

functional analysis of the voltage-gated sodium channel Nav1.7, a critical target in pain

research and analgesic drug development. The methodologies described herein are essential

for characterizing the biophysical properties of Nav1.7 and for screening and profiling novel

modulators of the channel.

Introduction to Nav1.7
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a key player in the

transmission of pain signals.[1][2] It is predominantly expressed in peripheral sensory neurons,

where it acts as a threshold channel, amplifying small subthreshold depolarizations to initiate

action potentials.[2][3] Genetic studies have solidified Nav1.7 as a crucial contributor to pain

signaling in humans. Gain-of-function mutations are linked to inherited pain syndromes like

erythromelalgia, while loss-of-function mutations result in a congenital insensitivity to pain.[4]

This makes Nav1.7 an attractive target for the development of novel non-opioid analgesics.

Electrophysiology, particularly the patch-clamp technique, remains the gold standard for directly

measuring the activity of ion channels like Nav1.7. It allows for precise characterization of the

channel's gating kinetics and pharmacology. Both manual and automated patch-clamp systems

are widely used to assess the potency and mechanism of action of candidate drug compounds.
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Key Electrophysiological Techniques
Several electrophysiological techniques are employed to study Nav1.7 channels:

Voltage-Clamp: This technique is used to control the membrane voltage of a cell while

measuring the resultant ionic currents. It is fundamental for characterizing the voltage-

dependent properties of Nav1.7, such as activation and inactivation.

Current-Clamp: In this configuration, the current flowing across the cell membrane is

controlled, and the resulting changes in membrane potential are measured. This is

particularly useful for studying the role of Nav1.7 in action potential generation.

Automated Patch-Clamp (APC): High-throughput APC platforms, such as the Qube,

Patchliner, and IonWorks Barracuda, enable the rapid screening of large compound libraries

against Nav1.7. These systems provide a scalable approach for identifying novel Nav1.7

inhibitors.

Data Presentation: Biophysical Properties of Nav1.7
The following tables summarize key quantitative data for the biophysical properties of human

Nav1.7 channels expressed in common heterologous expression systems. These values can

vary depending on the expression system, recording conditions, and the presence of auxiliary

subunits.

Table 1: Voltage-Dependence of Activation and Inactivation of Human Nav1.7

Parameter Cell Line Value Reference

Vhalf of Activation CHO -11 mV

Vhalf of Activation HEK293 -28 ± 1 mV

Vhalf of Inactivation HEK293 -71 ± 1 mV

Table 2: Pharmacological Profile of Nav1.7
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Compound Cell Line IC50 Conditions Reference

Tetrodotoxin

(TTX)
CHO 43 ± 7 nM

Mexiletine TE671 226 ± 16 µM
Holding at -140

mV

Mexiletine HEK293 227 ± 14 µM
Holding at -140

mV

Mexiletine TE671 15 ± 1 µM
Holding at -70

mV

Mexiletine HEK293 12 ± 1 µM
Holding at -70

mV

Compound 10o HEK293 0.64 ± 0.30 nM

Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recordings of
Nav1.7 in HEK293 Cells
This protocol describes the methodology for characterizing the voltage-dependent activation

and inactivation of human Nav1.7 channels stably expressed in HEK293 cells using manual

patch-clamp electrophysiology.

1. Cell Culture:

Culture HEK293 cells stably expressing human Nav1.7 in Dulbecco's Modified Eagle

Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin,

100 µg/mL streptomycin, and a selection antibiotic like 500 µg/mL G418.

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

For recording, plate cells on glass coverslips coated with Poly-D-Lysine.

2. Solutions:
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External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose.

Adjust pH to 7.4 with NaOH.

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with

CsOH. Note: Cesium and fluoride in the internal solution help to block potassium channels

and stabilize the seal, respectively.

3. Electrophysiological Recording:

Perform whole-cell patch-clamp recordings using a suitable amplifier and data acquisition

system.

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal

solution.

Obtain a giga-ohm seal (seal resistance > 1 GΩ) on a single cell and then rupture the

membrane to achieve the whole-cell configuration.

Compensate for series resistance to minimize voltage errors.

4. Voltage Protocols:

Activation Protocol:

Hold the cell at a hyperpolarized potential of -120 mV to ensure all channels are in the

closed state.

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV

increments for 20-50 ms).

Record the resulting sodium currents.

Steady-State Inactivation Protocol:

Hold the cell at various conditioning pre-pulse potentials (e.g., from -120 mV to 0 mV in 10

mV increments for 500 ms to 5 s) to allow channels to enter the inactivated state.
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Follow the pre-pulse with a test pulse to a depolarizing potential (e.g., 0 mV or -10 mV) to

measure the fraction of channels that were not inactivated.

5. Data Analysis:

Activation: Convert peak current amplitudes at each voltage step to conductance (G) using

the equation G = I / (V - Vrev), where I is the peak current, V is the test potential, and Vrev is

the reversal potential for sodium. Plot the normalized conductance against the test potential

and fit the data with a Boltzmann function to determine the half-maximal activation voltage

(Vhalf).

Inactivation: Plot the normalized peak current during the test pulse against the conditioning

pre-pulse potential. Fit the data with a Boltzmann function to determine the half-maximal

inactivation voltage (Vhalf).

Protocol 2: High-Throughput Screening using
Automated Patch-Clamp
This protocol provides a general workflow for screening compound libraries for Nav1.7

inhibitors using an automated patch-clamp system.

1. Cell Preparation:

Use a cell line stably expressing human Nav1.7, such as CHO or HEK293 cells.

Harvest cells using standard cell culture techniques and prepare a single-cell suspension at

the optimal density recommended by the APC instrument manufacturer.

2. Instrument Setup:

Prime the fluidics of the automated patch-clamp system with the appropriate external and

internal solutions.

Use the solutions as described in Protocol 1 or as optimized for the specific APC platform.

3. Compound Plate Preparation:
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Prepare compound plates with serial dilutions of the test compounds in the external solution.

Include appropriate positive (e.g., a known Nav1.7 blocker like Tetrodotoxin) and negative

(vehicle) controls.

4. Automated Recording and Analysis:

Load the cell suspension, compound plates, and recording chips into the instrument.

Program the instrument with a voltage protocol designed to elicit Nav1.7 currents and assess

compound block. A typical protocol involves a depolarizing step from a holding potential of

-120 mV to 0 mV.

The system will automatically perform cell capture, sealing, whole-cell formation, compound

application, and data acquisition.

The instrument's software will analyze the data to determine the percentage of current

inhibition for each compound at various concentrations and calculate IC50 values.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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